molecular formula C22H30N4O2 B2459703 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 1049455-20-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No. B2459703
CAS RN: 1049455-20-0
M. Wt: 382.508
InChI Key: VTSCDHAMOLLCSC-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis and chemical behavior of isoquinoline and dihydroisoquinoline derivatives, similar in structure to the queried compound, have been widely studied. These compounds exhibit a range of activities and have been explored for their synthetic utility and potential in drug development. For instance, isoquinolin-5-ylhydrazinium chloride and 5-bromoisoquinolin-8-ylhydrazinium chloride have been used to create indolenines and pyrrolo[2,3-f]isoquinolines through Fischer syntheses, showcasing the versatility of isoquinoline derivatives in synthesizing heterocyclic compounds with potential pharmacological activities (Afghan et al., 2014).

  • Pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives have been synthesized through Lewis acid catalyzed reactions, demonstrating the chemical reactivity and synthetic applicability of compounds containing isoquinoline and pyrrolidine units (Lu & Shi, 2007). These methodologies could potentially be applicable to the synthesis and functionalization of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide, suggesting its relevance in synthetic chemistry.

Potential Pharmacological Applications

  • Although specific applications of the exact compound were not identified, the structural features shared with the compounds mentioned suggest potential pharmacological interests. Isoquinoline derivatives have been explored for various biological activities, including anticancer properties and as intermediates in the synthesis of pharmaceuticals. For example, compounds structurally related to isoquinolines have shown promise as novel anticancer agents with potent topoisomerase I-targeting activity (Ruchelman et al., 2004).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16(2)13-23-21(27)22(28)24-14-20(19-9-6-11-25(19)3)26-12-10-17-7-4-5-8-18(17)15-26/h4-9,11,16,20H,10,12-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSCDHAMOLLCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide

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